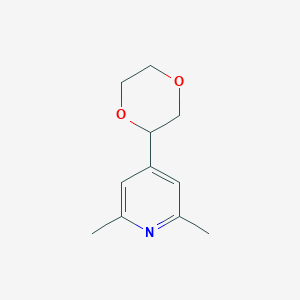![molecular formula C9H8O B14291988 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- CAS No. 126889-61-0](/img/structure/B14291988.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylbicyclo[420]octa-1(6),2,4-trien-7-one is a bicyclic organic compound with a unique structure that includes a bicyclo[420]octa-1(6),2,4-triene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves a multi-step process. One common method starts with the preparation of a precursor compound, such as 4-bromobenzocyclobutene. This precursor is then subjected to a series of reactions, including Grignard reactions and cyclization steps, to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving bicyclic structures.
Wirkmechanismus
The mechanism of action of 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, such as [4+2] cycloaddition, which can lead to the formation of complex molecular architectures. These interactions are crucial for its applications in organic synthesis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A similar compound with a bicyclic structure but lacking the methyl and ketone groups.
Benzocyclobutene: Another related compound with a similar core structure but different functional groups.
Uniqueness
3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
126889-61-0 |
|---|---|
Molekularformel |
C9H8O |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C9H8O/c1-6-2-3-8-7(4-6)5-9(8)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
HUOFKGGCNLSHMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)

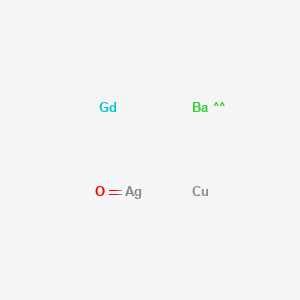

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
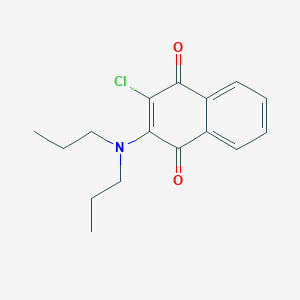
![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
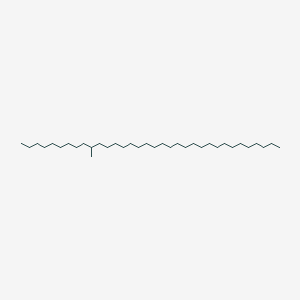
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
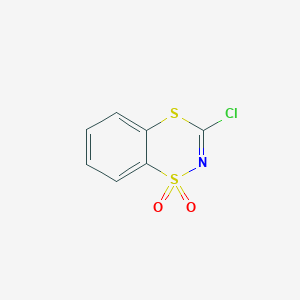
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
